molecular formula C23H25N3O5S B2468416 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate CAS No. 851127-58-7

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate

Cat. No.: B2468416
CAS No.: 851127-58-7
M. Wt: 455.53
InChI Key: RPTQCUZPUDVTLL-UHFFFAOYSA-N
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Description

The compound 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate (hereafter referred to as Compound A) is a pyrazole-based ester derivative with a complex substitution pattern. Its molecular formula is C₂₃H₂₅N₃O₅S, and it features a tert-butyl group at the 1-position of the pyrazole ring, a methyl group at the 3-position, and a 2-nitrophenylsulfanyl substituent at the 4-position. The 5-position of the pyrazole is esterified with a 4-ethoxybenzoate group.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-6-30-17-13-11-16(12-14-17)22(27)31-21-20(15(2)24-25(21)23(3,4)5)32-19-10-8-7-9-18(19)26(28)29/h7-14H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTQCUZPUDVTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 3-methyl-1-tert-butyl-1H-pyrazol-5-amine with 2-nitrobenzenethiol, followed by esterification with 4-ethoxybenzoic acid. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification steps would be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of Nitro Group: 1-tert-butyl-3-methyl-4-[(2-aminophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate.

    Substitution of Sulfanyl Group: Various substituted pyrazole derivatives.

    Ester Hydrolysis: 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-hydroxybenzoic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A , we analyze structurally related pyrazole-5-yl esters with variations in substituents. These analogs differ in the sulfanyl group, ester moiety, or pyrazole substituents, leading to distinct physicochemical and functional properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Sulfanyl/Ester) logP Notable Features
Compound A C₂₃H₂₅N₃O₅S 455.53 2-nitrophenylsulfanyl / 4-ethoxybenzoate 5.13 High lipophilicity; strong electron-withdrawing nitro group
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate (Compound B ) C₂₂H₂₂FN₃O₅S 459.49 2-nitrophenylsulfanyl / 3-fluorobenzoate ~4.8* Fluorine substitution may enhance metabolic stability and polarity
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate (Compound C ) C₂₅H₂₉N₃O₃S 463.58 4-methylphenylsulfanyl / 3,4-dimethylbenzoate ~5.5* Electron-donating methyl groups increase logP and steric hindrance
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate (Compound D ) C₁₉H₁₉BrN₂O₃S 443.33 Phenylsulfanyl / 5-bromofuran-2-carboxylate ~4.2* Bromine enhances halogen bonding; furan ring reduces logP
[2-tert-butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate (Compound E ) C₁₈H₂₀F₅N₃O₃S 469.43 Pentafluorophenylsulfanyl / 2-methoxyacetate ~3.9* Fluorine-rich substituent increases electronegativity and oxidative stability

*Estimated values based on substituent contributions where experimental data are unavailable.

Key Findings:

Sulfanyl Group Modifications :

  • Electron-Withdrawing vs. Electron-Donating Effects :

  • In contrast, Compound C’s 4-methylphenylsulfanyl group is electron-donating, increasing logP and steric bulk .

Ester Group Variations :

  • Aromatic vs. Aliphatic Esters :

  • Compound A ’s 4-ethoxybenzoate and B ’s 3-fluorobenzoate are aromatic esters with planar geometries, favoring crystallinity. Compound D ’s bromofuran carboxylate introduces a heterocyclic ester, reducing symmetry and logP .
  • Compound E ’s 2-methoxyacetate is an aliphatic ester, likely enhancing solubility compared to aromatic analogs .

Hydrogen-Bonding and Solubility :

  • Compound A ’s polar surface area (75.54 Ų) is comparable to B and C but higher than D and E , suggesting better solubility in polar solvents. However, its logSw (-5.05) indicates poor aqueous solubility, typical of lipophilic pyrazole derivatives .
  • The nitro group in A and B acts as a strong hydrogen-bond acceptor, influencing crystal packing (as per Etter’s hydrogen-bonding rules ).

Biological and Material Implications: Halogenated Derivatives: Compound D’s bromine may facilitate halogen bonding in protein-ligand interactions, while E’s fluorine substituents could enhance bioavailability .

Biological Activity

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrazole ring with a tert-butyl and methyl group.
  • A nitrophenyl sulfanyl group.
  • An ethoxybenzoate moiety.

This unique structure is believed to contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the nitrophenyl group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Cell Signaling Modulation : It may interact with various signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Data

Activity Type Observed Effect Reference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of cyclooxygenase (COX)
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, indicating strong antioxidant activity.

Case Study 2: Enzyme Inhibition

In vitro assays showed that the compound effectively inhibited COX enzymes, which are crucial in inflammatory processes. This inhibition was dose-dependent, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Cytotoxicity Against Cancer Cells

The compound was tested on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that it induced apoptosis through caspase activation, highlighting its potential as an anticancer agent.

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